N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide
CAS No.: 1269181-33-0
Cat. No.: VC2824224
Molecular Formula: C8H11FIN3
Molecular Weight: 295.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1269181-33-0 |
---|---|
Molecular Formula | C8H11FIN3 |
Molecular Weight | 295.1 g/mol |
IUPAC Name | N-amino-4-fluoro-N'-methylbenzenecarboximidamide;hydroiodide |
Standard InChI | InChI=1S/C8H10FN3.HI/c1-11-8(12-10)6-2-4-7(9)5-3-6;/h2-5H,10H2,1H3,(H,11,12);1H |
Standard InChI Key | AQAJDXMFCQXSKI-UHFFFAOYSA-N |
SMILES | CN=C(C1=CC=C(C=C1)F)NN.I |
Canonical SMILES | CN=C(C1=CC=C(C=C1)F)NN.I |
Introduction
Chemical Identity and Basic Properties
N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide, identified by CAS number 1269181-33-0, represents a class of fluorinated amidine compounds. The compound features a benzene ring with a fluoro substituent at the para position and a carboximidamide functional group modified with amino and methyl groups. It exists as a hydroiodide salt, which affects its solubility and stability properties compared to its parent compound.
The molecule has a molecular formula of C8H11FIN3 and a precise molecular weight of 295.10 g/mol as calculated using standard atomic weight values . The parent compound of this salt is N-amino-4-fluoro-N'-methylbenzenecarboximidamide (CID 50989454), which lacks the hydroiodide counterion . This relationship between the parent compound and its salt form is crucial for understanding its chemical behavior in different environments.
Structural Features
The compound contains several key structural elements that define its chemical behavior:
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A para-fluorinated benzene ring providing specific electronic properties
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A carboximidamide group (C(=N)-N) creating potential for hydrogen bonding
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N-methyl and N'-amino substitutions on the carboximidamide moiety
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A hydroiodide counterion affecting solubility and acid-base properties
The 2D and 3D structural representations available in chemical databases provide visual confirmation of these structural elements and their spatial arrangements .
Nomenclature and Identification
Systematic Naming and Synonyms
The compound is cataloged under several names in chemical databases and commercial sources:
Name Type | Identifier |
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Primary Name | N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide |
CAS Registry Number | 1269181-33-0 |
Alternative Name | N-amino-4-fluoro-N'-methylbenzenecarboximidamide;hydroiodide |
Catalog Identifiers | CS-0259343, EN300-73040 |
This variety of names reflects different naming conventions and commercial catalog systems used across the chemical research community .
Database Identifiers
In addition to traditional naming, the compound is registered in chemical databases with specific identifiers:
Database | Identifier |
---|---|
PubChem CID | 50989453 |
Parent Compound CID | 50989454 |
MDL Number | Not Available |
These database entries were created in April 2011 and underwent modification as recently as February 2022, indicating ongoing curation and potential research interest in this compound .
Comparative Analysis with Related Compounds
Understanding N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide requires examining its relationship to structurally similar compounds and potential precursors.
Structural Analogues
A related compound, 4-fluoro-N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide (C18H17FN4), shares similar core elements but contains additional structural features:
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The same 4-fluorobenzene-1-carboximidamide core structure
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An N-methyl group similar to our target compound
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A complex 3-methyl-1-phenyl-1H-pyrazol-5-yl substituent instead of the amino group
This structural relationship suggests potential similarities in chemical behavior while demonstrating how modifications to the basic scaffold can create compounds with distinct properties.
Parameter | Specification |
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Minimum Purity | 97% |
Form | Not explicitly stated, likely a solid |
Storage Conditions | Cool, dry place |
Hazard Classification | Not classified as hazardous material for transport (DOT/IATA) |
Intended Use | Research and development only |
These specifications indicate the compound is produced at research-grade quality suitable for laboratory applications .
Future Research Directions
Research involving N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide could potentially expand in several directions.
Synthetic Methodology Development
The compound represents an interesting target for developing new synthetic methodologies, particularly:
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Efficient routes to selectively fluorinated carboximidamides
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Green chemistry approaches to minimize the use of toxic reagents like copper cyanide currently employed for related compounds
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Stereoselective modifications of the carboximidamide functional group
These methodological advances could improve access to this and related compounds for research purposes.
Structure-Activity Relationship Studies
The compound's structural features suggest potential inclusion in SAR studies:
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Exploration of the electronic effects of the 4-fluoro substituent on biological activity
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Investigation of how the amino and methyl substitutions on the carboximidamide affect target binding
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Comparison with non-fluorinated analogues to assess the specific contribution of fluorine to activity profiles
Such studies could help elucidate structure-function relationships for this class of compounds.
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